Isobutylsulfamoyl Chloride
Overview
Description
Isobutylsulfamoyl Chloride is an organic compound with the molecular formula C₄H₁₀ClNO₂S. It is a sulfamoyl chloride derivative, known for its reactivity and utility in various chemical syntheses. This compound is typically used as an intermediate in the production of pharmaceuticals and agrochemicals due to its ability to introduce the sulfamoyl functional group into target molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutylsulfamoyl Chloride can be synthesized through the reaction of isobutylamine with chlorosulfonic acid. The reaction typically proceeds as follows: [ \text{C₄H₉NH₂ + ClSO₂OH → C₄H₉NHSO₂Cl + H₂O} ] This reaction is carried out under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where isobutylamine and chlorosulfonic acid are reacted under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound .
Types of Reactions:
Substitution Reactions: this compound readily undergoes nucleophilic substitution reactions due to the presence of the electrophilic sulfur atom.
Hydrolysis: In the presence of water, this compound hydrolyzes to form isobutylamine and sulfur dioxide.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols.
Major Products:
Sulfamides: Formed through the reaction with amines.
Sulfonate Esters: Formed through the reaction with alcohols.
Scientific Research Applications
Isobutylsulfamoyl Chloride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules to study protein-ligand interactions.
Medicine: Serves as an intermediate in the synthesis of various pharmaceuticals, including sulfonamide-based drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism by which Isobutylsulfamoyl Chloride exerts its effects is primarily through its reactivity as a sulfamoylating agent. The compound targets nucleophilic sites on molecules, facilitating the formation of sulfamoyl derivatives. This reactivity is harnessed in the synthesis of pharmaceuticals and other biologically active compounds .
Comparison with Similar Compounds
Methanesulfonyl Chloride: Another sulfamoyl chloride derivative, but with a simpler structure.
Ethanesulfonyl Chloride: Similar in reactivity but with a different alkyl group.
Propylsulfonyl Chloride: Shares similar chemical properties but differs in the length of the alkyl chain.
Uniqueness: Isobutylsulfamoyl Chloride is unique due to its branched isobutyl group, which can impart different steric and electronic effects compared to its linear counterparts. This can influence the reactivity and selectivity of the compound in various chemical reactions .
Properties
IUPAC Name |
N-(2-methylpropyl)sulfamoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClNO2S/c1-4(2)3-6-9(5,7)8/h4,6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHNQUDMMNHRJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60615876 | |
Record name | (2-Methylpropyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26118-68-3 | |
Record name | (2-Methylpropyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60615876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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